Venlafaxine Impurity E HCl

Descripción general

Descripción

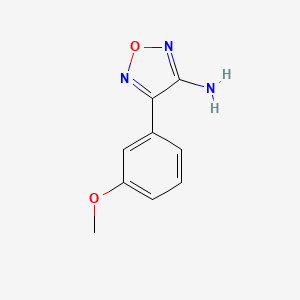

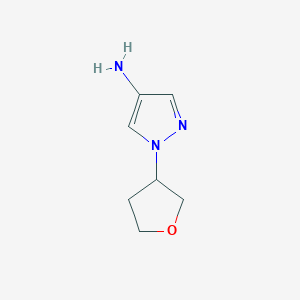

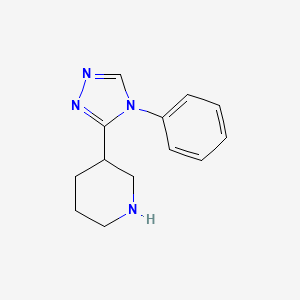

Venlafaxine Impurity E HCl, also known as 5- (4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro [5.5]undecane hydrochloride, is a compound related to Venlafaxine . Venlafaxine is a phenyl ethylamine derivative primarily used for the treatment of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms . It is available as a generic medication and is sold under the brand name Effexor .

Molecular Structure Analysis

The molecular formula of this compound is C17H26ClNO2 . The InChI is 1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H . The Canonical SMILES is CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 311.8 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 2 .

Aplicaciones Científicas De Investigación

Análisis Farmacéutico y Control de Calidad

La Impureza E de Venlafaxina HCl se utiliza en la industria farmacéutica para el control de calidad de Venlafaxina, un medicamento antidepresivo. Se desarrollan métodos de Cromatografía Líquida de Alta Eficiencia (HPLC) para detectar y cuantificar esta impureza en tabletas de liberación sostenida de clorhidrato de Venlafaxina . La precisión de estos métodos es crítica para garantizar la seguridad y eficacia del medicamento.

Estudios de Estabilidad Indicadores

Este compuesto es integral en estudios de estabilidad indicadores, que están diseñados para determinar la degradación de sustancias farmacéuticas. El análisis de la Impureza E de Venlafaxina HCl ayuda a comprender el comportamiento de Venlafaxina bajo diversas condiciones de estrés, como temperatura, pH y exposición a la luz .

Desarrollo y Validación de Métodos

Los investigadores utilizan la Impureza E de Venlafaxina HCl para desarrollar y validar métodos analíticos. Estos métodos son esenciales para la identificación y cuantificación de sustancias relacionadas en Ingredientes Farmacéuticos Activos (API) y productos terminados. El proceso de validación incluye especificidad, linealidad, precisión, exactitud y robustez .

Estudios de Impacto Ambiental

El compuesto se estudia por su impacto ambiental, particularmente su comportamiento en los procesos de tratamiento de agua. La investigación sobre la degradación fotoinducida y electroquímicamente inducida de la Impureza E de Venlafaxina HCl puede proporcionar información sobre la eliminación de contaminantes farmacéuticos de las aguas residuales .

Investigación de la Actividad de Neurotransmisores

La Impureza E de Venlafaxina HCl también se utiliza en la investigación relacionada con la actividad de los neurotransmisores en el Sistema Nervioso Central (SNC). Dado que se sabe que Venlafaxina potencia la actividad de los neurotransmisores, estudiar sus impurezas como la Impureza E de Venlafaxina HCl puede contribuir a una comprensión más profunda de su mecanismo de acción .

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride, also known as Venlafaxine Impurity E HCl, are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation .

Mode of Action

This compound potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the serotonin and norepinephrine reuptake processes . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, thereby potentiating their activity . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonin and norepinephrine activity . This potentiation results in mood elevation and the alleviation of depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the environment can interfere with the analysis of this compound . Moreover, the compound should be stored in an airtight container, protected from light and moisture

Análisis Bioquímico

Biochemical Properties

Venlafaxine Impurity E HCl plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of venlafaxine. The interaction with CYP2D6 can influence the metabolic rate and the formation of active metabolites. Additionally, this compound may interact with neurotransmitter transporters, affecting the reuptake of serotonin and norepinephrine, similar to venlafaxine .

Cellular Effects

This compound affects various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of serotonin and norepinephrine transporters. This modulation can lead to changes in neurotransmitter levels, impacting gene expression and cellular metabolism. In neuronal cells, this compound may alter synaptic transmission and plasticity, potentially affecting mood regulation and cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters and cytochrome P450 enzymes. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, the interaction with CYP2D6 can lead to enzyme inhibition or activation, affecting the metabolic pathways of venlafaxine and its impurities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown potential alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of this compound can cause neurotoxicity, hepatotoxicity, and alterations in behavior. It is essential to determine the threshold levels to avoid toxic effects while ensuring therapeutic efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, including O-desmethylvenlafaxine. The interaction with CYP2D6 plays a significant role in its metabolism, affecting the overall pharmacokinetic profile of venlafaxine and its impurities. The metabolic pathways can influence the compound’s efficacy and safety .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is critical for its pharmacological effects, as it needs to reach specific target sites to exert its action. Studies have shown that this compound can cross the blood-brain barrier, affecting central nervous system functions .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In neuronal cells, this compound may localize to synaptic vesicles, influencing neurotransmitter release and synaptic plasticity. Understanding its subcellular localization is essential for elucidating its precise mechanism of action .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYQRAJIRAJLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

![1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1454117.png)